Fmoc-5-bromo-DL-tryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

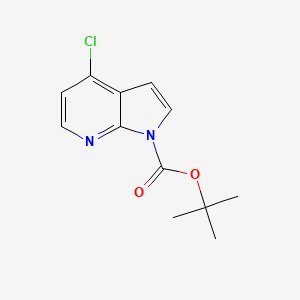

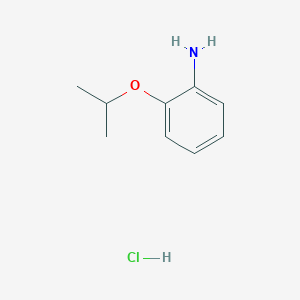

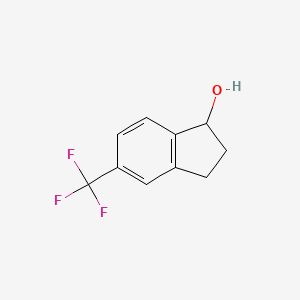

Fmoc-5-bromo-DL-tryptophan is a synthetic amino acid with the molecular formula C26H21BrN2O4 and a molecular weight of 505.36 . It has an Fmoc-protecting group, which is commonly used in peptide synthesis . The bromine atom adds unique chemical properties, including high electronegativity, reactivity, and isotope effect .

Synthesis Analysis

Fmoc-5-bromo-DL-tryptophan is a versatile and useful building block for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis

The molecular structure of Fmoc-5-bromo-DL-tryptophan is defined by its molecular formula, C26H21BrN2O4 . It includes a bromine atom at the 5th position of the tryptophan indole ring, and an Fmoc-protecting group .Chemical Reactions Analysis

The Fmoc group in Fmoc-5-bromo-DL-tryptophan is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-5-bromo-DL-tryptophan has a molecular weight of 505.36 . It is recommended to be stored at room temperature .科学的研究の応用

Peptide Synthesis

- Fmoc-5-bromo-DL-tryptophan is commonly used as a building block in peptide synthesis . The Fmoc group is a protecting group used to protect the reactive functional groups during peptide synthesis . The specific methods of application or experimental procedures can vary widely depending on the specific peptide being synthesized. However, the general process involves sequentially adding amino acids to a resin to build a peptide chain . The first step is deprotecting Fmoc from the amino group on the amino acid on the resin to expose an amine. The second step is coupling an amino acid to the peptide chain .

Drug Discovery

- Fmoc-5-bromo-DL-tryptophan and its derivatives have applications in drug discovery . They can be used in the development of novel therapeutic agents . The specific methods of application can vary widely depending on the specific drug being developed. However, the general process involves using Fmoc-5-bromo-DL-tryptophan as a building block in the synthesis of potential drug molecules .

Biomaterials

- Fmoc-5-bromo-DL-tryptophan can also be used in the field of biomaterials . The specific methods of application can vary widely depending on the specific biomaterial being developed.

Bioimaging

- Fmoc-5-bromo-DL-tryptophan can be used in bioimaging . The specific methods of application can vary widely depending on the specific bioimaging technique being used.

Chemical Synthesis

- Fmoc-5-bromo-DL-tryptophan is used as a building block in chemical synthesis . The specific methods of application can vary widely depending on the specific chemical being synthesized. However, the general process involves using Fmoc-5-bromo-DL-tryptophan as a reactant in chemical reactions .

Protein Engineering

- Fmoc-5-bromo-DL-tryptophan can be used in protein engineering . The specific methods of application can vary widely depending on the specific protein being engineered. However, the general process involves using Fmoc-5-bromo-DL-tryptophan as a building block in the synthesis of proteins .

Fluorescence Studies

Safety And Hazards

将来の方向性

Fmoc-5-bromo-DL-tryptophan is a valuable tool in proteomics research . Its unique properties make it a versatile building block for peptide synthesis . Future research may explore its potential applications in scientific experiments, including peptide synthesis, drug discovery, biomaterials, and bioimaging .

特性

IUPAC Name |

3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIIUHJPRPJYHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-5-bromo-DL-tryptophan | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)